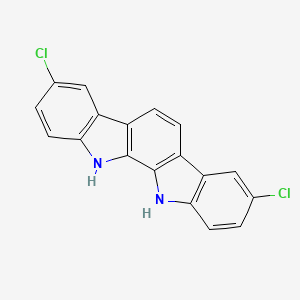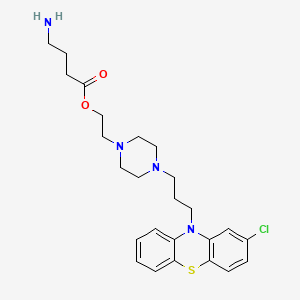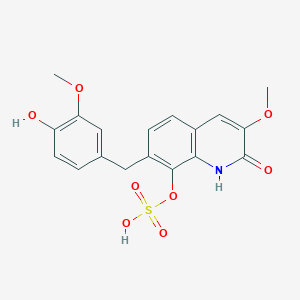
Scolopendrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scolopendrine is a natural product found in Scolopendra subspinipes with data available.
Aplicaciones Científicas De Investigación
Novel Quinoline Alkaloid from Centipedes
Scolopendrine, a novel quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans L. Koch, is characterized by its unique 7-benzyl moiety in the quinoline ring. This distinct structure differentiates it from previously reported quinoline alkaloids, showcasing its potential in scientific research for novel compound discovery and characterization (Noda et al., 2001).
Therapeutic Applications in Traditional Medicine
Scolopendrine and its derivatives have been traditionally used in Korean medicine for various treatments. Studies have reported its application in treating herniated intervertebral discs (HIVD) of the lumbar spine, showing significant efficacy in pain relief and functional improvement (Park et al., 2001). Similar applications have been noted in the treatment of carpal tunnel syndrome and other inflammatory conditions, where scolopendrine derivatives are used for their potential anti-inflammatory effects (a et al., 2005) (Won et al., 2004).
Safety and Toxicity Studies
Comprehensive safety and toxicity studies have been conducted on Scolopendrid Pharmacopuncture, a derivative used in traditional treatments. These studies, conducted on Sprague-Dawley rats, provide a foundation for understanding the relative safety of scolopendrine-based treatments, marking its potential for further clinical applications (Son et al., 2014).
Antimicrobial Activity
Scolopendrine has exhibited broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This characteristic is attributed to its ability to remain stable and active under various environmental conditions, making it a potential candidate for the development of new antimicrobial agents (Wenhua et al., 2006).
Methodological Advancements in Treatment Studies
An analysis of existing studies on Scolopendrid Herbal Acupuncture provides insights into its pharmacological actions, such as anti-convulsive, analgesic, anti-inflammatory, anti-tumor actions, and microbe inhibition. This analysis also highlights the need for more rigorous clinical studies and methodology improvements to validate and enhance the therapeutic applications of scolopendrine (Kim Sung-chul, 2006).
Propiedades
Nombre del producto |
Scolopendrine |
|---|---|
Fórmula molecular |
C18H17NO8S |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
[7-[(4-hydroxy-3-methoxyphenyl)methyl]-3-methoxy-2-oxo-1H-quinolin-8-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H17NO8S/c1-25-14-8-10(3-6-13(14)20)7-12-5-4-11-9-15(26-2)18(21)19-16(11)17(12)27-28(22,23)24/h3-6,8-9,20H,7H2,1-2H3,(H,19,21)(H,22,23,24) |
Clave InChI |
GAQLINTXWPLDAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C(C=C2)CC3=CC(=C(C=C3)O)OC)OS(=O)(=O)O)NC1=O |
Sinónimos |
scolopendrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
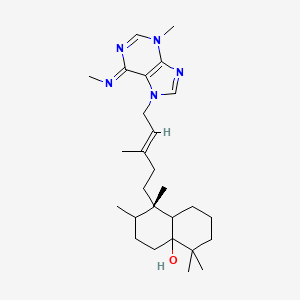
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
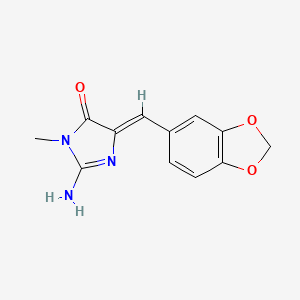
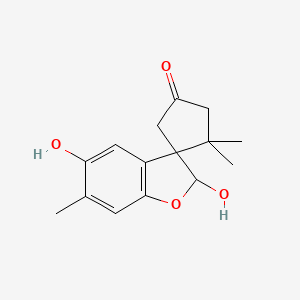
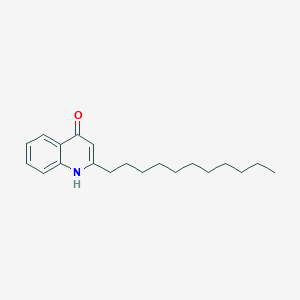
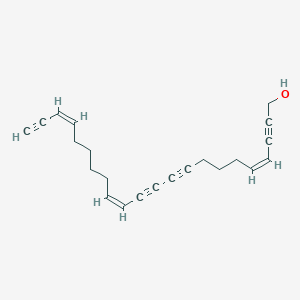
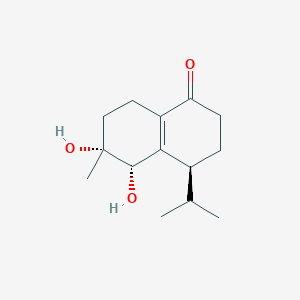
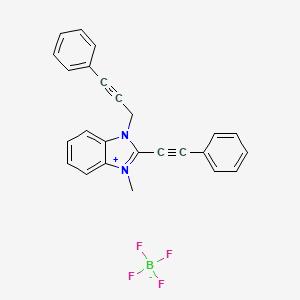
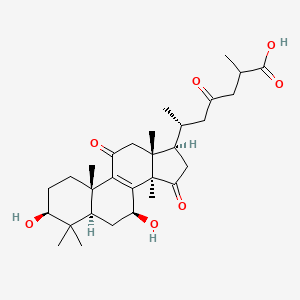
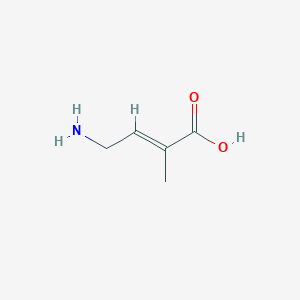
![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)
